molecular formula C17H16N4O B1226042 4-[(1-Ethyl-6-methyl-4-pyrazolo[3,4-b]pyridinyl)oxymethyl]benzonitrile

4-[(1-Ethyl-6-methyl-4-pyrazolo[3,4-b]pyridinyl)oxymethyl]benzonitrile

Cat. No. B1226042
M. Wt: 292.33 g/mol
InChI Key: QKORJTKJSBWIMU-UHFFFAOYSA-N
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Description

4-[(1-ethyl-6-methyl-4-pyrazolo[3,4-b]pyridinyl)oxymethyl]benzonitrile is a pyrazolopyridine.

Scientific Research Applications

Synthesis and Derivative Formation

  • Synthesis of Diverse Derivatives

    The compound and related structures have been utilized to create various derivatives. For example, Ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates have been converted into different derivatives such as 1,6-diazanaphthalene and pyrano[2,3-c]pyrazole derivatives (Harb, Hesien, Metwally, & Elnagdi, 1989).

  • Formation of Isomeric Derivatives

    Isomeric derivatives of pyrazolo[3,4-b]pyridones have been synthesized, showcasing the versatility of these compounds in forming structurally diverse molecules (Dorn & Ozegowski, 1979).

Chemical Reactions and Properties

  • Chemical Reactivity

    The compound's derivatives demonstrate unique reactivity patterns. For instance, the reaction of 3-amino-4-trifluoromethyl-6-substituted pyrazolo[3,4-b]pyridines with active methylene compounds yields novel fluorinated pyrazolo[1,5-a]pyrimidines (Krishnaiah & Narsaiah, 2001).

  • Synthesis of Complexes

    4-{(3-(pyridine-2-yl)1H-pyrazole-1-yl}methyl benzonitrile, a related compound, has been used to synthesize mononuclear complexes with platinum group metals, indicating its potential in creating complex metalorganic structures (Sairem et al., 2012).

Biological Evaluation

  • Anticancer and Anti-Inflammatory Potential: Novel pyrazolopyrimidines derivatives, which are structurally similar, have been synthesized and evaluated for anticancer and anti-5-lipoxygenase activities, indicating potential biological applications (Rahmouni et al., 2016).

Application in Dye Synthesis

  • Usage in Dye Manufacturing: Derivatives of pyrazolo[3,4-b]pyridines have been used in the synthesis of disperse dyes for polyester fibers, showcasing its utility in the textile industry (Rangnekar & Dhamnaskar, 1990).

properties

Product Name

4-[(1-Ethyl-6-methyl-4-pyrazolo[3,4-b]pyridinyl)oxymethyl]benzonitrile

Molecular Formula

C17H16N4O

Molecular Weight

292.33 g/mol

IUPAC Name

4-[(1-ethyl-6-methylpyrazolo[3,4-b]pyridin-4-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C17H16N4O/c1-3-21-17-15(10-19-21)16(8-12(2)20-17)22-11-14-6-4-13(9-18)5-7-14/h4-8,10H,3,11H2,1-2H3

InChI Key

QKORJTKJSBWIMU-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C=N1)OCC3=CC=C(C=C3)C#N)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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